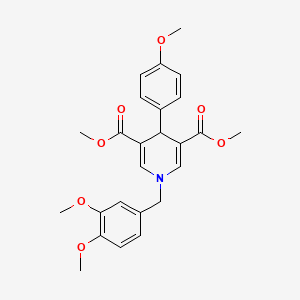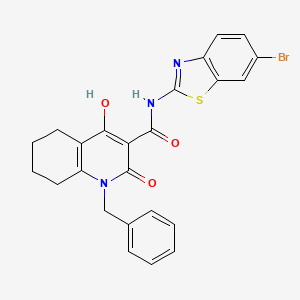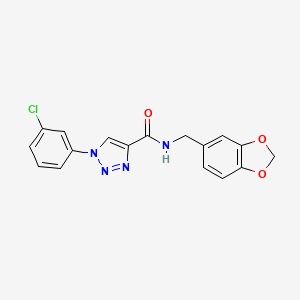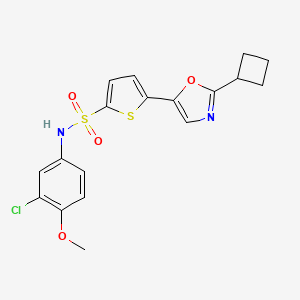![molecular formula C15H14N6 B11206239 9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine](/img/structure/B11206239.png)
9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes pyrazole and quinazoline moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a suitable pyrazole precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE involves its interaction with various molecular targets. For instance, it can inhibit enzymes like phosphodiesterase, which plays a role in signal transduction pathways . The compound’s structure allows it to bind to specific active sites, thereby modulating the activity of these enzymes and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Possess diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects.
Quinazoline derivatives: Used in medicinal chemistry for their potential therapeutic applications.
Uniqueness
What sets 9-METHYL-7-(PYRIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-2-AMINE apart is its unique fused ring system, which combines the properties of pyrazole and quinazoline. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N6 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine |
InChI |
InChI=1S/C15H14N6/c1-9-13-11(21(20-9)12-4-2-3-7-17-12)6-5-10-8-18-15(16)19-14(10)13/h2-4,7-8H,5-6H2,1H3,(H2,16,18,19) |
InChI Key |
UHSQGNCGTFSTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3=NC(=NC=C3CC2)N)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11206188.png)
![N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11206196.png)
![Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate](/img/structure/B11206208.png)
![N-(4-acetylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206210.png)
![4-(azepan-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206224.png)
![4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206228.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11206232.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206241.png)
![1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206242.png)

